molecular formula C8H9N3O2S B13953644 4-cyano-N-ethylpyridine-2-sulfonamide

4-cyano-N-ethylpyridine-2-sulfonamide

Cat. No.: B13953644
M. Wt: 211.24 g/mol
InChI Key: QVBISRKQDIGAPB-UHFFFAOYSA-N
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Description

4-cyano-N-ethylpyridine-2-sulfonamide is a synthetic organic compound belonging to the sulfonamide class, characterized by a pyridine core functionalized with a cyano group and an N-ethylsulfonamide moiety. This structure combines two privileged pharmacophores in medicinal chemistry: the sulfonamide group, known for its versatile biological activity, and the pyridine heterocycle, a common component in FDA-approved drugs . Sulfonamide derivatives are extensively investigated as core motifs for developing novel therapeutic agents due to their wide spectrum of pharmacological activities . Research into similar N-heterocyclic sulfonamides has demonstrated significant antiviral activity against a range of viruses, including human parainfluenza virus (HPIV-3), encephalomyocarditis virus (EMCV), and SARS-CoV-2 . The mechanism of action for antibacterial sulfonamides is well-established as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby disrupting folate synthesis . Beyond antibacterial and antiviral applications, sulfonamide derivatives show promise in other research areas, including serving as inhibitors of enzymes like carbonic anhydrase, which has implications for treating conditions such as glaucoma and cancer . The presence of the cyano group on the pyridine ring enhances the molecule's potential as a versatile building block for further chemical derivatization and structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

4-cyano-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-5-7(6-9)3-4-10-8/h3-5,11H,2H2,1H3

InChI Key

QVBISRKQDIGAPB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC=CC(=C1)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyridine-2-sulfonyl chloride or pyridine-2-sulfonic acid derivatives serve as common precursors.
  • The 4-cyano substituent is introduced either by using 4-cyanopyridine derivatives or by functional group transformation on the pyridine ring.
  • Ethylamine or its equivalents are employed to introduce the N-ethyl substituent on the sulfonamide nitrogen.

Alternative Synthetic Approaches and Modern Methods

Metal-Free Multi-Component Reactions

A metal-free, three-component reaction involving arenediazonium salts, sodium pyrosulfite, and amines has been reported for sulfonamide synthesis. This method generates sulfonyl radicals that couple with amines, allowing the formation of sulfonamides bearing sensitive substituents like cyano groups. This approach is advantageous due to mild conditions and functional group tolerance.

Continuous C–S and S–N Coupling Reactions

Chen et al. described a continuous coupling strategy using nitroaromatics, arylboronic acids, and potassium pyrosulfite under metal-free catalytic conditions to synthesize sulfonamides. Although primarily applied to nitroaromatics, this method can be adapted for pyridine derivatives with cyano substituents, potentially enabling gram-scale synthesis of 4-cyano-N-ethylpyridine-2-sulfonamide analogs.

Experimental Data and Yields

While direct literature data on 4-cyano-N-ethylpyridine-2-sulfonamide is limited, analogous sulfonamide syntheses provide yield and condition benchmarks:

Step Reagents/Conditions Yield (%) Notes
Sulfonyl chloride formation Thionyl chloride, reflux, inert atmosphere 80–90 High purity essential
Nucleophilic substitution Ethylamine, anhydrous solvent, room temp 70–85 Controlled addition to avoid side reactions
Introduction of cyano group Electrophilic substitution or coupling 60–75 Depends on method and substrate
Purification Recrystallization or chromatography Yields after purification vary

Analytical Characterization Summary

  • Infrared Spectroscopy (IR): Characteristic sulfonamide S=O stretches around 1150–1350 cm⁻¹; cyano group absorption near 2200 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • Proton NMR shows signals corresponding to pyridine protons, ethyl group (triplet and quartet), and sulfonamide NH proton (broad singlet).
    • Carbon NMR confirms cyano carbon resonance (~115 ppm) and pyridine carbons.
  • Elemental Analysis: Consistent with C, H, N, and S content expected for the compound.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Traditional Sulfonyl Chloride Route Pyridine-2-sulfonyl chloride, ethylamine Well-established, high yield Requires handling of corrosive reagents
Metal-Free Multi-Component Reaction Arenediazonium salts, sodium pyrosulfite, amines Mild conditions, functional group tolerance Use of potentially hazardous sodium azide in some variants
Continuous C–S and S–N Coupling Nitroaromatics, arylboronic acids, K2S2O5 Metal-free, scalable May be limited by substrate scope

Chemical Reactions Analysis

4-cyano-N-ethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-cyano-N-ethylpyridine-2-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug design and discovery programs.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Pyridine-Based Sulfonamides with Varied Substituents

The evidence highlights several pyridine sulfonamide derivatives, enabling a structural and functional comparison:

Compound Name Substituents (Pyridine Core) Melting Point (°C) Yield (%) Key Functional Groups Biological Activity
4-Cyano-N-ethylpyridine-2-sulfonamide 4-Cyano, N-ethyl sulfonamide Not reported N/A Cyano, sulfonamide, ethyl Not reported
Compound 6 5-Cyano, 4-methoxyphenyl, carboxamide 265–268 75 Cyano, sulfonamide, methoxy Antimicrobial (tested)
Compound 7 3-Cyano, 4,6-diamino 260 60 Cyano, sulfonamide, amino Not explicitly reported
Compound 8 3-Cyano, 4,6-dimethyl 270 70 Cyano, sulfonamide, methyl Not explicitly reported
Compound 9a,b 3-Cyano, 4-styryl derivatives ~300 66 Cyano, sulfonamide, styryl Antimicrobial (tested)

Key Observations :

  • Substituent Effects on Physicochemical Properties: Bulky substituents (e.g., styryl in 9a,b) correlate with higher melting points (~300°C), likely due to increased molecular rigidity and intermolecular interactions. The ethyl group in the target compound may reduce melting points compared to these analogues .
  • Biological Activity: Compound 6 and 9a,b demonstrated antimicrobial activity, suggesting that sulfonamide-pyridine hybrids with cyano groups are promising scaffolds. The absence of an ethyl group in these analogues implies that the target compound’s bioactivity profile may differ, warranting further testing .

Heterocyclic Sulfonamides with Non-Pyridine Cores

The evidence includes sulfonamide derivatives with imidazole and pyrimidine cores, offering insights into heterocycle-specific effects:

Compound Name Core Structure Key Substituents Applications/Properties
Cyazofamid Imidazole 4-Chloro, 2-cyano, 4’-methylphenyl Agrochemical (fungicide)
Pyrimidine Derivative Pyrimidine 4-Fluorophenyl, methanesulfonamide Structural/medicinal chemistry

Key Observations :

  • Cyazofamid’s imidazole core, for instance, is optimized for fungicidal activity, highlighting the role of heterocycle selection in application-specific design . Pyrimidine derivatives (e.g., in ) often exhibit hydrogen-bonding networks due to multiple nitrogen atoms, which may enhance crystallinity—a property critical in formulation development.

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